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Compound of Interest

Compound Name: dl-Alanyl-dl-serine

Cat. No.: B1655023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of the dipeptide alanyl-

serine, focusing on their structure, properties, synthesis, and potential biological significance.

This document is intended to serve as a technical resource for professionals in the fields of

biochemistry, medicinal chemistry, and drug development.

Introduction to Alanyl-Serine Stereoisomers
Alanyl-serine is a dipeptide composed of the amino acids alanine and serine linked by a

peptide bond. Both alanine and serine are chiral molecules, existing as L- and D-enantiomers.

Consequently, the combination of these two amino acids can result in four distinct

stereoisomers of alanyl-serine:

L-Alanyl-L-Serine: Composed of two L-amino acids.

D-Alanyl-D-Serine: Composed of two D-amino acids.

L-Alanyl-D-Serine: A diastereomer with an L-alanine and a D-serine residue.

D-Alanyl-L-Serine: A diastereomer with a D-alanine and an L-serine residue.

The stereochemistry of these dipeptides plays a crucial role in their three-dimensional

structure, which in turn dictates their physicochemical properties and biological activity.

Understanding the unique characteristics of each stereoisomer is essential for their application
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in various research and development endeavors, including drug design and proteomics. While

L-amino acids are the predominant enantiomers found in terrestrial life, D-amino acids and

dipeptides containing them are known to have specific biological roles, particularly in

microorganisms and as signaling molecules in the nervous system.

Physicochemical Properties
Experimentally determined physicochemical data for all four stereoisomers of alanyl-serine are

not readily available in the public domain. However, computational data from reputable sources

such as PubChem provides valuable insights into their expected properties. The following table

summarizes these computed properties. It is important to note that while enantiomeric pairs (L-

Ala-L-Ser and D-Ala-D-Ser) are expected to have identical physical properties except for the

direction of optical rotation, diastereomers (L-Ala-D-Ser and D-Ala-L-Ser) will have distinct

physical properties.

Property
L-Alanyl-L-
Serine

D-Alanyl-D-
Serine

L-Alanyl-D-
Serine

D-Alanyl-L-
Serine

Molecular

Formula
C₆H₁₂N₂O₄ C₆H₁₂N₂O₄ C₆H₁₂N₂O₄ C₆H₁₂N₂O₄

Molecular Weight 176.17 g/mol 176.17 g/mol 176.17 g/mol 176.17 g/mol

Topological Polar

Surface Area
113 Å² 113 Å² 113 Å² 113 Å²

Hydrogen Bond

Donor Count
4 4 4 4

Hydrogen Bond

Acceptor Count
5 5 5 5

Rotatable Bond

Count
4 4 4 4

XLogP3-AA -3.7 -3.7 -3.7 -3.7

PubChem CID 1549433 1549438 Not Available Not Available
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Data sourced from PubChem. Properties for L-Alanyl-D-Serine and D-Alanyl-L-Serine are

predicted to be similar to the other stereoisomers but are not explicitly available in PubChem.

Synthesis and Purification of Alanyl-Serine
Stereoisomers
The synthesis of specific alanyl-serine stereoisomers requires a controlled approach to ensure

the correct coupling of the desired enantiomers of alanine and serine while preventing

unwanted side reactions and racemization. Standard solid-phase or solution-phase peptide

synthesis methodologies can be adapted for this purpose.

Generalized Experimental Protocol for Solution-Phase
Synthesis
This protocol outlines a general strategy for the synthesis of a specific alanyl-serine

stereoisomer (e.g., L-Alanyl-L-Serine) using protecting groups and a coupling agent.

Materials:

N-terminally protected L-Alanine (e.g., Boc-L-Ala-OH or Fmoc-L-Ala-OH)

C-terminally protected L-Serine (e.g., H-L-Ser-OtBu or H-L-Ser-OBzl)

Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), O-(Benzotriazol-1-yl)-N,N,N',N'-

tetramethyluronium hexafluorophosphate (HBTU), or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-

tetramethyluronium hexafluorophosphate (HATU))[1][2][3]

Base (for aminium/uronium-based coupling agents, e.g., Diisopropylethylamine (DIPEA))

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Reagents for deprotection (e.g., Trifluoroacetic acid (TFA) for Boc and tBu groups; Piperidine

for Fmoc group)[4][5]

Reagents for purification (e.g., HPLC grade solvents)

Methodology:
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Activation of the Carboxyl Group: Dissolve the N-terminally protected alanine enantiomer in

the anhydrous solvent. Add the coupling agent to activate the carboxylic acid group. If using

HBTU or HATU, add a base like DIPEA.

Coupling Reaction: To the activated alanine solution, add the C-terminally protected serine

enantiomer. Allow the reaction to proceed at room temperature with stirring for several hours

until completion, which can be monitored by thin-layer chromatography (TLC).

Work-up and Deprotection: After the reaction is complete, filter to remove any precipitated

by-products (e.g., dicyclohexylurea if DCC is used). The solvent is then removed under

reduced pressure. The resulting protected dipeptide is then subjected to deprotection steps

to remove the N-terminal and C-terminal protecting groups. For example, TFA can be used to

cleave Boc and tBu groups simultaneously.[4]

Purification: The crude dipeptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC) with a suitable column (e.g., C18) and a gradient of water and

acetonitrile containing a small amount of a modifier like TFA.

Characterization: The purified alanyl-serine stereoisomer is characterized by techniques

such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and Mass

Spectrometry (MS) to verify its molecular weight.[6][7][8] Chiral HPLC can be employed to

confirm the enantiomeric purity of the final product.[9]

Solution-Phase Synthesis

Purification & Analysis
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Fig. 1: Generalized workflow for the synthesis and purification of an alanyl-serine stereoisomer.
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Potential Biological Roles and Signaling Pathways
While specific signaling pathways directly initiated by alanyl-serine dipeptides have not been

extensively documented, their biological roles can be inferred from the known functions of their

constituent D- and L-amino acids.

L-Alanyl-L-Serine: This dipeptide is composed of the two proteinogenic amino acids and is

likely involved in normal cellular metabolism. It can be a product of protein degradation or

serve as a building block for larger peptides. Its uptake and metabolism would likely follow

standard peptide transport and hydrolysis pathways.

D-Alanyl-D-Serine: This stereoisomer is of particular interest in microbiology. In some

bacteria, peptidoglycan precursors terminate in D-alanyl-D-serine instead of the more

common D-alanyl-D-alanine. This alteration can confer resistance to certain antibiotics, such

as vancomycin.

Diastereomers (L-Ala-D-Ser and D-Ala-L-Ser): The biological roles of these mixed

stereoisomer dipeptides are less clear. However, considering the role of D-serine as a co-

agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous

system, it is plausible that these dipeptides could be transported into the brain and

hydrolyzed to release D-serine, thereby modulating NMDA receptor activity. This suggests a

potential for these molecules in the development of therapeutics for neurological disorders.

Below is a hypothetical signaling pathway illustrating the potential neuromodulatory role of a D-

serine-containing alanyl-serine dipeptide.
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Fig. 2: Hypothetical pathway for the neuromodulatory action of a D-serine-containing dipeptide.
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Conclusion
The four stereoisomers of alanyl-serine represent a fascinating area of study with potential

applications ranging from microbiology to neuropharmacology. While experimental data on

these specific dipeptides is currently limited, established methods in peptide synthesis and

analysis provide a clear path for their preparation and characterization. Further research into

the unique biological activities of each stereoisomer is warranted and could lead to the

development of novel therapeutic agents and a deeper understanding of the roles of D-amino

acids in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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